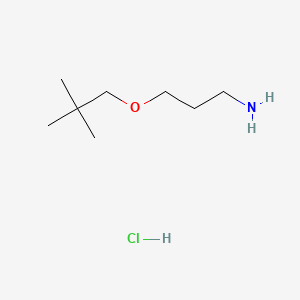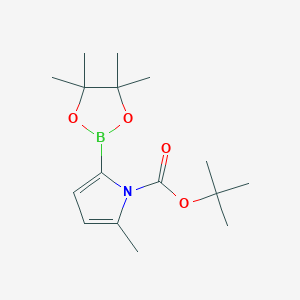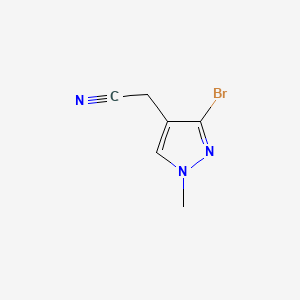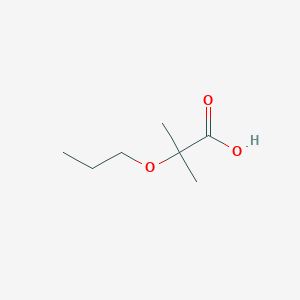![molecular formula C14H15NO2 B13463326 6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13463326.png)
6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methoxyphenyl)-2-oxaspiro[33]heptane-6-carbonitrile is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of tribromo-pentaerythritol as a starting material, which undergoes a cyclization reaction with p-toluenesulfonamide under basic conditions to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the desired spiro compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for efficient removal of by-products and purification of the final product. The use of sulfonic acid salts instead of oxalate salts has been reported to yield a more stable and soluble product, which can be advantageous for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically facilitated by the presence of functional groups such as the methoxyphenyl and carbonitrile groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products: The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while reduction of the carbonitrile group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
6-(2-Methoxyphenyl)-2-oxaspiro[3In medicinal chemistry, it has been explored as a structural surrogate for morpholine in drug design, offering a unique three-dimensional shape that can enhance the binding affinity and selectivity of drug candidates . In materials science, its spirocyclic structure provides rigidity and stability, making it a valuable building block for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially modulating their activity. The methoxyphenyl group can participate in π-π interactions with aromatic residues, while the carbonitrile group can form hydrogen bonds with polar residues, contributing to its overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile include other spirocyclic compounds such as 2-oxa-6-azaspiro[3.3]heptane and 6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile .
Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. The presence of the methoxy group enhances its solubility and potential for hydrogen bonding, while the carbonitrile group provides a reactive site for further functionalization.
Eigenschaften
Molekularformel |
C14H15NO2 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
6-(2-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C14H15NO2/c1-16-12-5-3-2-4-11(12)14(8-15)6-13(7-14)9-17-10-13/h2-5H,6-7,9-10H2,1H3 |
InChI-Schlüssel |
OALDCWGXGFTLCH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2(CC3(C2)COC3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13463263.png)
![Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13463285.png)


amine hydrochloride](/img/structure/B13463293.png)


![Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride](/img/structure/B13463322.png)
![6-Azido-1-oxaspiro[3.3]heptane](/img/structure/B13463323.png)

![2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid](/img/structure/B13463337.png)
